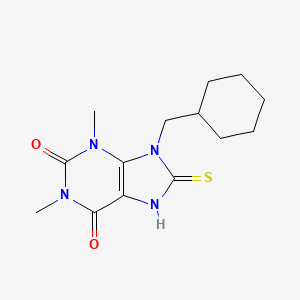![molecular formula C13H21NO3 B14002200 Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE is an organic compound with the molecular formula C12H21NO3. It is a derivative of cyclopentapyridine and is used primarily as an intermediate in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE typically involves the condensation of appropriate amines with cyclopentanone derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a protecting group, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like methanol or ethanol can enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
- Octahydrocyclopenta[c]pyridine
- Octahydrocyclopenta[c]pyran analogues
Uniqueness
TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C13H21NO3 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
tert-butyl (4aR,7aR)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
PBVSLRZFMAPLDV-ZJUUUORDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CCC(=O)[C@H]2C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(=O)C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


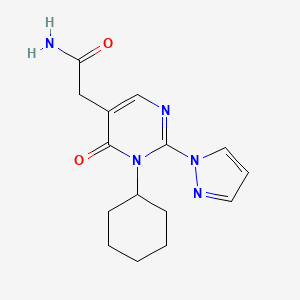
![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)
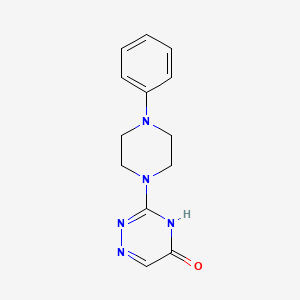
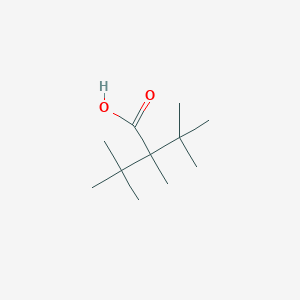
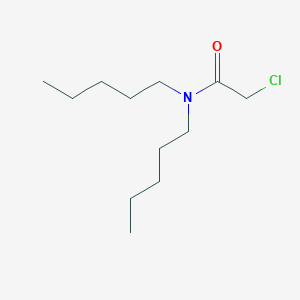
![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
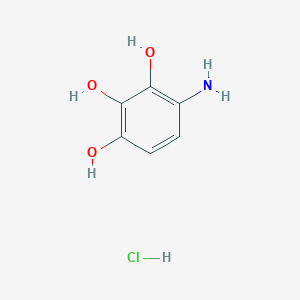
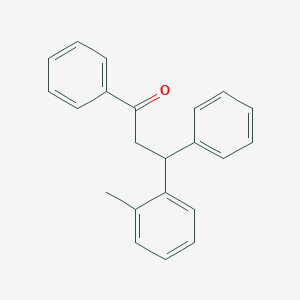
![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
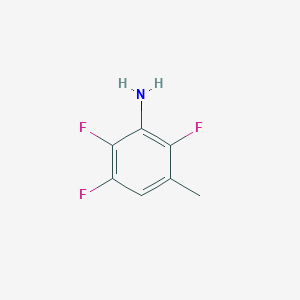
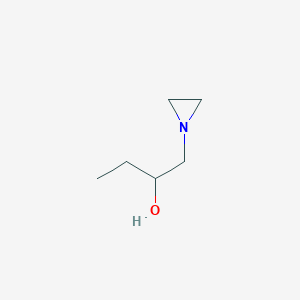
![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
